molecular formula C17H19NO2 B605195 ADX71743

ADX71743

Katalognummer: B605195
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: CPKZCQHJDFSOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADX71743 ist ein potenter und selektiver negativer allosterischer Modulator des metabotropen Glutamatrezeptors 7 (mGlu7). Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens bei der Behandlung verschiedener Erkrankungen des zentralen Nervensystems, darunter Angstzustände, posttraumatische Belastungsstörung, Depression, Drogenmissbrauch und Schizophrenie, großes Interesse in der wissenschaftlichen Gemeinschaft geweckt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzo[d]oxazol-4(5H)-on-Derivat ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, würden aber wahrscheinlich eine Hochskalierung der Laborsyntheseverfahren unter Gewährleistung von Konsistenz, Reinheit und Ausbeute beinhalten.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit dem metabotropen Glutamatrezeptor 7 liegt. Zu den Arten von Reaktionen, die es durchläuft, gehören:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und pH-Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die modulierten Rezeptor-Ligand-Komplexe.

Vorbereitungsmethoden

The synthesis of ADX71743 involves several steps, starting with the preparation of the core structure, which is a benzo[d]oxazol-4(5H)-one derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield.

Analyse Chemischer Reaktionen

ADX71743 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor 7. The types of reactions it undergoes include:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions are typically the modulated receptor-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Anxiety Disorders

Preclinical Evidence:

  • Anxiolytic Effects: Studies indicate that ADX71743 exhibits anxiolytic properties in various animal models. For instance, it significantly reduced anxiety-like behavior in the marble burying test and elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .
  • Dosing Studies: In a study involving Wistar Kyoto rats, administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in increased exploration in open-field tests, correlating with reduced anxiety levels .
StudyMethodologyFindings
Kalinichev et al. (2013)Marble burying testReduced number of buried marbles with this compound treatment
Kalinichev et al. (2015)Open field testIncreased distance traveled in inner zone with this compound

Schizophrenia

Antipsychotic Potential:

  • Behavioral Tests: this compound has been tested for its antipsychotic potential using models like the MK-801-induced hyperactivity test. It demonstrated a dose-dependent inhibition of hyperactivity, indicating possible therapeutic effects for schizophrenia .
  • Neuropharmacological Insights: The compound's ability to reverse MK-801-induced disruptions in behavioral tests suggests that mGlu7 modulation may serve as a novel target for antipsychotic drug development .
StudyMethodologyFindings
Frontiers in Pharmacology (2022)MK-801 modelReversed hyperactivity at doses of 5 and 15 mg/kg

Visceral Pain Management

Mechanistic Insights:

  • Pain Sensitivity Studies: this compound was shown to normalize visceral hypersensitivity in stress-sensitive Wistar Kyoto rats. It decreased total pain behaviors while increasing pain threshold sensitivity at specific doses .
  • Clinical Implications: These findings suggest that negative modulation of mGlu7 may be beneficial for treating conditions characterized by visceral pain, such as irritable bowel syndrome.
StudyMethodologyFindings
PMC4721404 (2015)Visceral hypersensitivity modelDecreased pain behaviors and increased thresholds at 50 mg/kg

Pharmacokinetics

Bioavailability and Safety:

  • Pharmacokinetic Profile: this compound is bioavailable after subcutaneous administration with significant brain penetration (cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%). This profile supports its potential for central nervous system applications .
  • Safety Assessments: In vivo studies indicated no impairment of locomotor activity or motor performance at effective doses, suggesting a favorable safety profile for further clinical exploration .

Wirkmechanismus

ADX71743 exerts its effects by binding to the metabotropic glutamate receptor 7 at a site distinct from the orthosteric site. This binding induces a conformational change in the receptor, reducing its activity and modulating neurotransmitter release. The molecular targets involved include the mGlu7 receptor and associated signaling pathways, which play crucial roles in synaptic transmission and plasticity .

Biologische Aktivität

ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This compound has garnered attention for its potential therapeutic implications in various central nervous system (CNS) disorders, particularly anxiety and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

As a negative allosteric modulator, this compound binds to the mGlu7 receptor and inhibits its activity. This modulation affects glutamate signaling pathways, which are crucial in regulating synaptic transmission and plasticity. The compound has been shown to block high-frequency-induced long-term potentiation (LTP) at Schaffer collateral-CA1 synapses in hippocampal slices, indicating its role in modulating synaptic strength and plasticity .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is bioavailable following subcutaneous (s.c.) administration, with significant brain penetration evidenced by a cerebrospinal fluid to plasma concentration ratio of 5.3% at maximum concentration (Cmax). In studies involving mice and rats, the compound demonstrated rapid absorption and distribution, with peak concentrations occurring approximately 0.25 to 0.5 hours post-administration .

Behavioral Studies

Anxiolytic Effects:
In vivo tests have indicated that this compound exhibits an anxiolytic-like profile. In the marble burying test, it significantly reduced the number of buried marbles, suggesting decreased anxiety-like behavior. Additionally, in the elevated plus maze test, it increased open arm exploration in a dose-dependent manner .

Antipsychotic Activity:
this compound has also been evaluated for its antipsychotic potential. It demonstrated dose-dependent inhibition of MK-801-induced hyperactivity and reversed disturbances in the novel object recognition test. However, its effects on DOI-induced head twitches were minimal, indicating that while it may have some antipsychotic properties, these are not fully characterized .

Comparative Data Table

Study Dose (mg/kg) Effect Outcome
Kalinichev et al., 201350-150 s.c.AnxiolyticReduced marble burying; increased open arm exploration
Kalinichev et al., 20135-15 i.p.AntipsychoticInhibited MK-801-induced hyperactivity; no effect on DOI-induced head twitches
PMC61583272.5-15 i.p.Cognitive EnhancementReversed MK-801-induced disruptions in prepulse inhibition

Case Studies

  • Anxiety Disorders:
    In a study focusing on anxiety-related behaviors, this compound was administered to rodents exhibiting high anxiety levels. Results showed significant reductions in anxiety markers, suggesting potential utility in treating anxiety disorders.
  • Schizophrenia Models:
    In models of schizophrenia induced by MK-801, this compound effectively reversed cognitive deficits and hyperactivity, supporting its role as a candidate for antipsychotic drug development .

Eigenschaften

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZCQHJDFSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.